1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPGMOWXAYATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions may vary depending on the manufacturer and the desired scale of production.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: This compound may interact with various receptors, enzymes, and other proteins in the body, leading to its observed biological effects.
Pathways involved: The specific pathways involved depend on the biological context and the target molecules. For example, it may modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Complexity: GBR 12909 and flunarizine feature bulkier aryl groups (e.g., bis(4-fluorophenyl)methoxy) linked to extended alkyl chains, enhancing their affinity for DAT or calcium channels.
- Halogen Position : The para-fluorine in the target compound vs. ortho-fluorine in 1-(2-fluorobenzyl)piperazine dihydrochloride impacts lipophilicity and electronic interactions with receptors .
- Salt Form : All compounds are dihydrochlorides, improving aqueous solubility for in vivo studies.
Pharmacological and Functional Comparisons
GBR 12909
- Mechanism : Selective DAT inhibitor, increasing extracellular dopamine in the nucleus accumbens to 400% of basal levels at 100 μM .
- SAR Insights : The bis(4-fluorophenyl)methoxy group and 3-phenylpropyl chain are critical for DAT binding. Removal of these groups (as in the target compound) likely reduces DAT affinity .
- Applications : Used to study cocaine addiction and dopamine dysregulation .
Flunarizine Dihydrochloride
1-(2-Fluorobenzyl)piperazine Dihydrochloride
Research Findings and Trends
- Dopamine Transporter Selectivity : GBR 12909 derivatives with extended aryl-alkyl chains (e.g., 3-phenylpropyl) show prolonged DAT inhibition, whereas shorter chains (e.g., ethyl) may reduce efficacy .
- Fluorine’s Role: Para-fluorine in aryl groups enhances metabolic stability and binding affinity to hydrophobic receptor pockets compared to non-fluorinated analogs .
- Therapeutic Potential: While the target compound lacks direct evidence, its structural similarity to DAT inhibitors suggests possible utility in neurodegenerative or addiction research.
Biological Activity
1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride is a compound of significant interest in pharmacological research due to its potential interactions with various biological targets, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a fluorinated phenyl group. Its structure can be represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 277.18 g/mol
The presence of the fluorine atom enhances lipophilicity and may influence its binding affinity to biological targets compared to non-fluorinated analogs.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems:
- Dopamine Receptors : This compound exhibits affinity for dopamine receptors, particularly D2 and D4 subtypes, influencing dopaminergic signaling pathways.
- Serotonin Receptors : It also interacts with serotonin receptors (5-HT), which are crucial for mood regulation and other neurological functions.
Biological Activity Overview
Research indicates that this compound has multiple biological activities, including:
- Dopamine Uptake Inhibition : The compound has been shown to inhibit dopamine uptake, affecting dopamine turnover in the brain. For instance, studies demonstrated that doses ranging from 50-250 mg/kg increased dopamine levels transiently before causing a decrease .
- Effects on Norepinephrine : It also influences norepinephrine levels, with observed slight decreases in specific brain regions such as the hypothalamus and frontal cortex .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | Key Features | Affinity for Dopamine Receptors | Affinity for Serotonin Receptors |
|---|---|---|---|
| This compound | Contains fluorine; affects both DA and 5-HT systems | Moderate | Moderate |
| GBR 12909 | Selective DA uptake inhibitor; σ ligand | High (Ki = 1 nM) | Low |
| 1-[2-(4-Chlorophenyl)ethyl]piperazine | Similar structure without fluorine | Lower than fluorinated analogs | Varies |
The presence of the fluorine atom in the para position enhances the compound's binding affinity compared to its chlorinated counterpart .
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
- Neuropharmacological Studies : In animal models, administration of this compound resulted in significant alterations in neurotransmitter levels, indicating its potential as an antipsychotic agent .
- Therapeutic Applications : As a precursor for other pharmacologically active compounds, it has been implicated in the development of selective serotonin receptor antagonists used in treating various psychiatric disorders .
- Toxicology Studies : Evaluations have shown that while the compound has therapeutic potential, further studies are necessary to understand its safety profile and long-term effects on neurotransmitter systems.
Q & A
Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
- Methodological Answer : Accelerated stability studies under varying pH (3–9) and temperatures (4–37°C) are critical. Use LC-MS to monitor degradation products (e.g., dehalogenation or piperazine ring oxidation) and establish validated storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
